2-{[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-4-3-13(11-16(15)24-2)18(22)21-9-5-14(6-10-21)25-17-12-19-7-8-20-17/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVODQVSXXYIIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dimethoxybenzaldehyde with piperidine to form an intermediate, which is then reacted with pyrazine-2-ol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs from the provided evidence:
Pyrazolo[3,4-b]pyridine Derivatives ()
Compound 1,3,6-triphenyl-4-methylpyrazolopyridine (3) (C₂₅H₂₁N₃, 363.46 g/mol) shares a fused pyridine-pyrazole core but lacks the piperidine and benzoyl substituents of the target compound. Synthesized via Friedländer condensation, its planar aromatic system contrasts with the target’s three-dimensional piperidine scaffold, which may confer distinct solubility and bioavailability profiles. The absence of methoxy groups in 3 further differentiates its electronic properties .
Piperazine Sulfinyl Derivatives ()
The compound 1-(2,4-dimethoxy-3-methylbenzenesulfinyl)-4-(pyridin-2-yl)piperazine (C₁₈H₂₃N₃O₃S, 361.46 g/mol) features a piperazine ring with a sulfinyl linkage and pyridinyl substituent. piperidine) alters basicity and metabolic stability .
Key Research Findings and Implications
demonstrates the feasibility of introducing sulfinyl groups to piperazine, suggesting analogous modifications (e.g., etherification) for the target’s benzoyl-piperidine moiety .
Functional Group Impact :
Biological Activity
The compound 2-{[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]oxy}pyrazine (CAS Number: 2380172-94-9) is a pyrazine derivative that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, including its antitumor, anti-inflammatory, and antimicrobial activities based on various studies.
Chemical Structure and Properties
- Molecular Formula : C19H23N3O4
- Molecular Weight : 357.4 g/mol
- Structural Characteristics : The compound features a piperidine ring substituted with a 3,4-dimethoxybenzoyl group and a pyrazine moiety, which are known to influence its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazine derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines, particularly in breast cancer models.
- Case Study : A study on related pyrazole derivatives demonstrated their effectiveness against MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that certain substitutions on the pyrazole structure enhanced cytotoxicity significantly when combined with doxorubicin, suggesting a synergistic effect that could be explored further for therapeutic applications .
Anti-inflammatory Effects
Pyrazine derivatives have been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity
The antimicrobial properties of pyrazine derivatives have been documented extensively. They exhibit activity against various bacterial strains and fungi.
- Evidence : A review of pyrazole derivatives reported notable antifungal activity against several pathogens. This suggests that this compound might also exhibit similar antimicrobial properties due to its structural attributes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications in the benzoyl or piperidine moieties can significantly alter the pharmacological profile.
| Modification | Effect on Activity |
|---|---|
| Dimethoxy substitution | Enhances lipophilicity and cellular uptake |
| Piperidine ring modifications | Alters receptor binding affinity |
| Pyrazine core variations | Affects enzyme inhibition potential |
Q & A
Q. Optimization Tips :
- Yield : Maintain strict temperature control during acylation (yields >75%).
- Purity : Use silica gel column chromatography with EtOAc/hexane gradients (70:30 to 90:10) to achieve >95% purity .
What analytical techniques are recommended for characterizing the structural integrity of this compound?
Q. Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., piperidine O-linkage at δ 4.2–4.5 ppm; benzoyl carbonyl at δ 167–170 ppm) .
- Mass Spectrometry : LC-MS (ESI+) to verify molecular weight (m/z 358.4 [M+H]⁺) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) .
What are the critical physicochemical properties of this compound, and how should they guide storage and handling?
Q. Answer :
- Solubility : Poor aqueous solubility (<0.1 mg/mL); use DMSO or ethanol for dissolution .
- Stability : Stable at –20°C under argon; hygroscopic—store in desiccated conditions .
- Melting Point : Not explicitly reported, but analogous piperidine derivatives melt at 238–240°C .
How can researchers design target engagement studies to elucidate the mechanism of action?
Q. Answer :
- Surface Plasmon Resonance (SPR) : Immobilize recombinant targets (e.g., kinases or GPCRs) to measure binding kinetics (KD values) .
- Cellular Thermal Shift Assay (CETSA) : Monitor target stabilization in cell lysates after compound treatment to confirm intracellular engagement .
- siRNA Knockdown : Correlate compound efficacy with target protein expression levels in disease models .
What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data?
Q. Answer :
- Metabolic Stability : Incubate with liver microsomes to identify rapid clearance (e.g., CYP3A4/2D6 involvement) .
- Orthogonal Assays : Validate in vitro hits using patient-derived primary cells or 3D organoid models .
- PK/PD Modeling : Link plasma concentrations (Cmax, AUC) to target modulation in rodent efficacy studies .
Which in vitro and in vivo models are appropriate for evaluating toxicity?
Q. Answer :
- In Vitro :
- Hepatotoxicity : MTT assay on HepG2 cells (IC50 > 50 µM acceptable) .
- Genotoxicity : Ames test (TA98/TA100 strains) to rule out mutagenicity .
- In Vivo :
- Zebrafish Embryos : Developmental toxicity screening (LC50 > 100 µM) .
- Rodent Models : Monitor ALT/AST levels in 14-day repeat-dose studies .
How can computational methods predict off-target interactions?
Q. Answer :
- Molecular Docking : Use AutoDock Vina to screen against homology models of off-targets (e.g., serotonin receptors) .
- QSAR Models : Predict ADMET liabilities (e.g., hERG inhibition) using platforms like Schrödinger .
- Machine Learning : Train on ChEMBL data to flag structural alerts for pan-assay interference (PAINS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
